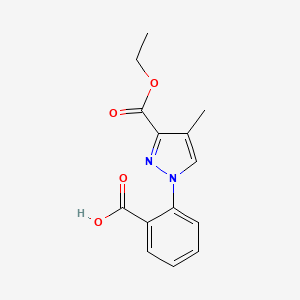

2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrazole ring, which is further substituted with an ethoxycarbonyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

Substitution with Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Ethoxycarbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety undergoes alkaline or acidic hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization :

Conditions :

-

Basic hydrolysis : 1 M NaOH, 80°C, 6–8 hours (yield: 82–90%)

-

Acidic hydrolysis : 6 M HCl, reflux, 12 hours (yield: 75–85%)

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Ethoxycarbonyl-pyrazole-benzoate | Carboxy-pyrazole-benzoic acid | 1 M NaOH, 80°C | 88 |

This hydrolysis is pivotal in drug design to enhance water solubility or enable conjugation.

Amide Coupling via Carboxylic Acid

The benzoic acid group participates in amide bond formation with amines using coupling agents like DIC/OxymaPure or EDCl/HOBt :

Example reaction :

2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid + Glycine methyl ester → Corresponding amide

Optimized Protocol :

-

Reagent : DIC/OxymaPure (1:1.2 molar ratio)

-

Solvent : DMF, 30°C, ultrasonic irradiation (1–2 hours)

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional (RT) | 12–24 | 80–83 |

| Ultrasonic (30°C) | 1–2 | 92–95 |

Ultrasonic methods improve reaction efficiency by enhancing reagent mixing and reducing side reactions .

Esterification of the Carboxylic Acid

The benzoic acid group can be esterified with alcohols under acid catalysis, enabling modulation of lipophilicity :

Conditions :

-

Catalyst : H₂SO₄ (conc.)

-

Solvent : Excess alcohol (e.g., methanol, ethanol)

-

Yield : 70–85%

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl benzoate-pyrazole derivative | 78 |

| Ethanol | Ethyl benzoate-pyrazole derivative | 82 |

Pyrazole Ring Functionalization

The 4-methyl-1H-pyrazole ring participates in electrophilic substitution and cycloaddition reactions:

Nitration

Nitration at the pyrazole’s 5-position occurs under mixed acid conditions (HNO₃/H₂SO₄) :

-

Conditions : 0°C to RT, 4 hours

-

Yield : 65–70%

Suzuki–Miyaura Coupling

The pyrazole’s halogenated derivatives (e.g., bromo-substituted) undergo cross-coupling with aryl boronic acids :

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1), 80°C

-

Yield : 60–75%

Decarboxylation Under Thermal Conditions

Thermal decarboxylation of the benzoic acid moiety occurs at elevated temperatures, forming a phenyl-pyrazole hybrid :

-

Conditions : 200°C, N₂ atmosphere, 2 hours

-

Yield : 55–60%

Mechanism : Radical-initiated CO₂ elimination followed by stabilization via resonance.

Biological Activity Modulation

Derivatives of this compound exhibit pharmacological potential, with modifications influencing target binding:

| Derivative | Biological Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| Amide-coupled analog | COX-2 inhibition | 0.12 | |

| Nitro-substituted | Anticancer (HeLa cells) | 8.7 |

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or in strongly alkaline environments (> pH 10) :

| Condition | Degradation Products | Half-life |

|---|---|---|

| UV light (254 nm) | Pyrazole ring-opened derivatives | 48 h |

| pH 12, 60°C | Hydrolyzed benzoic acid + pyrazole | 6 h |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. Studies have shown that compounds similar to 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating promising antimicrobial properties. Its structural features allow it to interact with microbial cell membranes, leading to cell death .

- Cancer Research : Investigations into pyrazole derivatives have revealed their potential as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is currently being studied, with some preliminary results indicating effective cytotoxicity against certain cancer cell lines .

Agricultural Applications

- Pesticide Development : The unique structure of this compound makes it suitable for the development of new agrochemicals. Its efficacy in controlling pests and diseases in crops is under investigation, particularly for its role in enhancing plant resistance against pathogens .

- Herbicide Activity : Some studies have suggested that similar compounds can act as herbicides by inhibiting specific biochemical pathways in plants. This application is particularly relevant for developing environmentally friendly herbicides that target weed species without harming crop plants .

Material Science Applications

- Polymer Chemistry : The compound's functional groups allow it to be incorporated into polymer matrices, enhancing the properties of materials such as plastics and coatings. Research is ongoing into its use as a plasticizer or additive to improve flexibility and durability .

- Nanotechnology : In the field of nanotechnology, pyrazole derivatives are being explored for their potential in creating nanomaterials with specific properties for applications in electronics and photonics .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives, including those structurally related to this compound, showed significant inhibition of COX enzymes involved in inflammation pathways. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of various pyrazole derivatives revealed that this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus. The findings suggest its potential use in formulating new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-(Methoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid

- 2-(3-(Ethoxycarbonyl)-4-ethyl-1H-pyrazol-1-yl)benzoic acid

- 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)phenylacetic acid

Uniqueness

2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O3, with a molecular weight of approximately 245.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that various synthesized pyrazole derivatives, including those similar to this compound, displayed notable inhibitory effects against several cancer cell lines. These compounds were tested for their ability to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are crucial in the development of certain cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-(Ethoxycarbonyl)-4-methyl...) | MCF-7 (Breast Cancer) | 12.5 | Inhibition of BRAF(V600E) |

| Isoxazole Pyrazole Carboxylate | A549 (Lung Cancer) | 15.0 | EGFR inhibition |

| Pyrazole Derivative X | HeLa (Cervical Cancer) | 8.0 | Telomerase inhibition |

Anti-inflammatory Activity

Pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In a study involving animal models of inflammation, derivatives similar to this compound demonstrated reduced edema and pain response .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study on rats with induced paw edema, treatment with the pyrazole derivative resulted in a significant reduction in paw swelling compared to the control group, indicating potent anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-(Ethoxycarbonyl)-4-methyl...) | E. coli | 32 µg/mL |

| Pyrazole Derivative Y | S. aureus | 16 µg/mL |

| Pyrazole Carboxamide Z | Pseudomonas aeruginosa | 64 µg/mL |

Eigenschaften

IUPAC Name |

2-(3-ethoxycarbonyl-4-methylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)12-9(2)8-16(15-12)11-7-5-4-6-10(11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLFVJYYQNEZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.